molecular formula C14H21N3O3 B3174214 tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate CAS No. 952182-12-6

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate

Cat. No.: B3174214
CAS No.: 952182-12-6
M. Wt: 279.33 g/mol
InChI Key: WDUTZEGDLXIRSG-SFQUDFHCSA-N
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Description

Tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate is a high-purity chemical compound intended for research and development purposes. This molecule features a carbamate moiety protected by a tert-butoxycarbonyl (Boc) group, a pyridine ring, and an oxime functional group. The Boc group is a cornerstone in synthetic organic chemistry and peptide synthesis, widely used to protect amine groups during multi-step reactions . Compounds with similar carbamate structures have demonstrated a range of pharmacological activities in scientific research, including serving as inhibitors for enzymes like acetylcholinesterase and as key intermediates in developing therapeutics for conditions such as bacterial infections and neurodegenerative diseases . Furthermore, the pyridine and oxime functionalities are known to contribute to metal-chelating properties and can be pivotal in a compound's mechanism of action or its ability to bind to biological targets. Researchers may find this chemical valuable as a building block in medicinal chemistry, a precursor for the synthesis of more complex molecules, or as a candidate for investigating new biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUTZEGDLXIRSG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the hydroxyimino and pyridinyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield nitroso or nitro compounds, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Carbamates

a) tert-Butyl (4-((Hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (Catalog ID: 229)
  • Structural Differences: Contains a methoxy group at the pyridine C5 position and a hydroxyiminomethyl substituent at C4, compared to the target compound’s (4E)-4-(hydroxyimino)butyl chain.
  • The shorter hydroxyiminomethyl chain may reduce conformational flexibility compared to the butyl chain in the target compound .
b) tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Catalog ID: 228)
  • Structural Differences: Lacks the hydroxyimino group entirely, instead featuring hydroxyl and methoxy substituents on the pyridine ring.
  • Synthetic Relevance: Demonstrates the versatility of pyridine carbamates as intermediates.

Non-Pyridine Carbamates

a) tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
  • Structural Differences : Replaces the pyridine ring with a piperidine scaffold and introduces an acetylated amine.
  • Synthetic Utility : Synthesized via acylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride, followed by HCl/MeOH deprotection . This highlights the adaptability of carbamate protection in heterocyclic chemistry, though the piperidine ring’s basicity contrasts with pyridine’s electron-deficient nature.
b) tert-Butyl(2-Amino-4-bromophenyl)carbamate
  • Structural Differences: A phenyl-based carbamate with bromo and amino substituents.
  • Functional Contrast: The electron-rich phenyl ring and bromo group enable electrophilic aromatic substitution, unlike the pyridine ring’s preference for metal-catalyzed cross-couplings (e.g., Sonogashira or Suzuki reactions) .

NMR and LCMS Data

Compound Key NMR Signals (δ, ppm) LCMS ([M+H]⁺) Reference
Target Compound Pyridine H: ~8.5–9.0; tert-butyl: 1.36 (s, 9H) Not reported
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine H: 3.5–4.0; tert-butyl: 1.36 (s, 9H) 255.2
tert-Butyl (((1R,4R)-cyclohexyl)carbamate) Cyclohexyl H: 1.65–2.30; tert-butyl: 1.36 (s, 9H) 482.1

Biological Activity

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H21N3O3
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 952182-11-5
  • Synonyms : tert-butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological functions. Preliminary studies suggest that it may function as an inhibitor of certain enzymes linked to neurodegenerative processes.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to:

  • Inhibit β-secretase : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The compound demonstrated an IC50 value of 15.4 nM, indicating strong inhibition potential .
  • Inhibit Acetylcholinesterase : With a Ki value of 0.17 μM, it has the potential to enhance cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Antioxidant Activity

The compound also displays antioxidant properties, which are vital for combating oxidative stress in neuronal cells. In vitro studies have shown that it can reduce levels of malondialdehyde (MDA), a marker for oxidative damage .

Case Studies and Experimental Results

  • In Vitro Studies : In cell cultures treated with amyloid beta (Aβ) peptides, the compound improved cell viability significantly compared to untreated controls, suggesting protective effects against Aβ-induced toxicity .
  • In Vivo Studies : In animal models, while the compound showed some neuroprotective effects, it was noted that its bioavailability in the brain was a limiting factor for achieving significant therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectIC50/Ki Value
β-secretase InhibitionPrevents amyloid plaque formationIC50 = 15.4 nM
Acetylcholinesterase InhibitionEnhances cholinergic signalingKi = 0.17 μM
Antioxidant ActivityReduces oxidative stress markersMDA levels decreased

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate, and how are intermediates purified?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of amines, followed by coupling reactions. For example, Boc-protected intermediates are synthesized under inert atmospheres (N₂) using solvents like DCM or THF. Reaction temperatures are critical: low temperatures (-78°C) prevent side reactions during Boc activation .
  • Purification : Column chromatography (silica gel, eluents like EtOAc/hexane) is standard for isolating intermediates. Post-reaction workup includes acid-base extraction (e.g., adjusting pH to 5 with 1 M HCl and re-extracting with organic solvents) .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

  • Analytical Techniques :

  • ¹H NMR : Look for diagnostic peaks: tert-butyl groups at ~1.36 ppm (singlet, 9H), pyridinyl protons at 7.5–8.5 ppm, and hydroxyimino (N–OH) signals around 8–10 ppm .
  • Mass Spectrometry (ESI+) : Confirm molecular weight with adducts like [M+H]⁺ or [M+Na]⁺. For example, a related carbamate derivative showed m/z 469 [M+H]⁺ .
    • Differentiation : The (4E)-hydroxyimino geometry and pyridin-3-yl substitution distinguish it from isomers (e.g., pyridin-2-yl analogs) .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store in airtight containers under inert gas (argon), at 2–8°C, and protect from light to prevent decomposition of the hydroxyimino group .
  • Handling : Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen, which can hydrolyze the carbamate or oxidize the imine .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of pyridinyl intermediates with hydroxyimino groups?

  • Key Variables :

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) and CuI enhance cross-coupling efficiency in Sonogashira-type reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) improve solubility of aromatic intermediates .
  • Temperature : Stepwise warming (e.g., from -78°C to room temperature) minimizes undesired byproducts .
    • Case Study : A patent application achieved 80% yield by using Pd catalysis and THF solvent under N₂ .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation :

  • Combine ¹H/¹³C NMR with HSQC/HMBC to assign ambiguous proton environments (e.g., distinguishing pyridinyl vs. hydroxyimino protons) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula when isotopic patterns overlap .
    • Example : A related carbamate showed conflicting NOE data; X-ray crystallography confirmed the (4E) configuration .

Q. How does the hydroxyimino group influence biological activity, and what assays validate its mechanism?

  • Mechanistic Insight : The hydroxyimino group acts as a hydrogen-bond donor, enhancing binding to enzymes like kinases or proteases.
  • Assays :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for serine hydrolases) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .
    • Data Interpretation : Compare activity with analogs lacking the hydroxyimino group to isolate its contribution .

Data Contradiction Analysis

Q. How to address discrepancies in reaction outcomes between lab-scale and scaled-up syntheses?

  • Root Causes :

  • Mixing Efficiency : Poor heat dissipation in large batches may alter reaction kinetics. Use jacketed reactors for temperature control .
  • Reagent Purity : Trace moisture in solvents during scale-up can hydrolyze Boc groups. Employ molecular sieves or freshly distilled solvents .
    • Mitigation : Design DoE (Design of Experiments) protocols to test variables like stirring rate and solvent volume .

Comparative Table: Analytical Techniques for Structural Confirmation

Technique Key Data Utility Reference
¹H NMRtert-butyl (1.36 ppm, s), pyridinyl protons (7.5–8.5 ppm)Confirms substitution pattern
ESI-MS[M+H]⁺ adducts (e.g., m/z 469)Verifies molecular weight
X-ray CrystallographyBond angles/lengths of hydroxyimino groupResolves stereochemical ambiguities
IR SpectroscopyN–O stretch (~1600 cm⁻¹)Identifies hydroxyimino functional group

Key Takeaways for Researchers

  • Synthetic Focus : Prioritize inert conditions and catalytic systems for high-yield coupling .
  • Analytical Rigor : Cross-validate NMR and MS data with crystallography to resolve structural uncertainties .
  • Biological Relevance : Target assays that exploit the hydroxyimino group’s hydrogen-bonding capability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate
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tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate

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